5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C8H8N4O. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several synthetic routes. One common method involves the annulation of a triazole ring to a pyrimidine moiety. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antifungal, antibacterial, and antitumor agent . It also shows promise as a corticotropin-releasing factor 1 receptor antagonist and calcium channel modulator, making it a candidate for the treatment of Alzheimer’s disease and insomnia . Additionally, this compound has applications in agriculture as a herbicide and in materials science for the development of new materials .
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, as a corticotropin-releasing factor 1 receptor antagonist, it binds to the receptor and inhibits its activity, which can help alleviate symptoms of stress and anxiety . As a calcium channel modulator, it affects the flow of calcium ions in and out of cells, which is crucial for various physiological processes .
Comparison with Similar Compounds
5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds such as 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol . These compounds share a similar triazolopyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
CAS No. |
51596-05-5 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4O/c1-4-5(2)10-7-8-3-9-11(7)6(4)12/h3H,1-2H3,(H,8,9,10) |
InChI Key |
QMNGCKXQTHOWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=CNN2C1=O)C |
Origin of Product |
United States |
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